2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine

Neuropsychopharmacology Behavioral pharmacology Triazine SAR

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (CAS 58892-42-5), also designated compound IX in the foundational 1976 pharmacological series, is a 2,4,6-trisubstituted s-triazine derivative bearing a 2-amino group, a 4-(4-methylpiperazin-1-yl) substituent, and a 6-trifluoromethyl group. It belongs to the class of 4-substituted 2-amino-6-trifluoromethyl-s-triazines that were systematically profiled for central nervous system activity, where it was identified as one of only two derivatives exhibiting a neuroleptic-like behavioral signature encompassing cataleptogenic, antimethamphetamine, and taming effects.

Molecular Formula C9H13F3N6
Molecular Weight 262.24 g/mol
CAS No. 58892-42-5
Cat. No. B13418486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
CAS58892-42-5
Molecular FormulaC9H13F3N6
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=N2)N)C(F)(F)F
InChIInChI=1S/C9H13F3N6/c1-17-2-4-18(5-3-17)8-15-6(9(10,11)12)14-7(13)16-8/h2-5H2,1H3,(H2,13,14,15,16)
InChIKeyMISRSLPWBGIAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (CAS 58892-42-5): Chemical Identity and Pharmacological Classification


2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (CAS 58892-42-5), also designated compound IX in the foundational 1976 pharmacological series, is a 2,4,6-trisubstituted s-triazine derivative bearing a 2-amino group, a 4-(4-methylpiperazin-1-yl) substituent, and a 6-trifluoromethyl group [1]. It belongs to the class of 4-substituted 2-amino-6-trifluoromethyl-s-triazines that were systematically profiled for central nervous system activity, where it was identified as one of only two derivatives exhibiting a neuroleptic-like behavioral signature encompassing cataleptogenic, antimethamphetamine, and taming effects [1][2]. The 4-methylpiperazine moiety has subsequently been recognized as a privileged substructure for histamine H4 receptor (H4R) ligand design within the 1,3,5-triazine chemotype [3].

Why Generic Substitution Fails for 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (58892-42-5): The Critical Role of the 2-Amino Group and 4-Methylpiperazine Substituent


Within the 4-substituted 2-amino-6-trifluoromethyl-s-triazine series, seemingly minor structural modifications produce profound pharmacological divergence. Replacing the 2-amino group with a 2-dimethylamino group (compound XXXIX) abolishes cataleptogenic and antimethamphetamine activity while retaining only weak anti-cocaine and anti-caffeine effects [1]. Substituting the 4-methylpiperazine with a 4-isopropylamino (compound I) or 4-cyclohexylamino (compound IV) group eliminates the neuroleptic-like behavioral profile and introduces distinct ancillary activities such as adrenolytic effects [1][2]. Even exchanging the 4-methylpiperazine N-methyl for N-(2-hydroxyethyl) (compound X, TR-10) alters pharmacokinetic parameters while preserving the neuroleptic signature, demonstrating that the exact substituent identity—not merely the presence of a piperazine ring—determines the compound's quantitative pharmacological fingerprint [1][3]. These steep structure–activity relationships preclude interchangeable use of in-class analogs for any application requiring the specific pharmacological profile of compound IX.

Quantitative Differentiation Evidence for 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (58892-42-5) Versus Closest Analogs


Neuroleptic-Like Behavioral Profile: Direct Head-to-Head Differentiation from the 2-Dimethylamino Analog (XXXIX)

In a direct within-study comparison of seven 4-substituted 2-amino-6-trifluoromethyl-s-triazine derivatives, compound IX (the target) exhibited considerable cataleptogenic, antimethamphetamine, and taming effects in mice, plus depression of exploratory behavior in rats—a profile described as neuroleptic-like. In stark contrast, the 2-dimethylamino analog (XXXIX, CAS 58892-52-7) showed only depression of exploratory behavior and antagonism of cocaine/caffeine stimulation, with 'very weak activity in other experiments relevant to psychosedative action' [1]. The sole structural difference—2-NH₂ versus 2-N(CH₃)₂—determines whether the compound exhibits a broad neuroleptic-like signature or a narrow psychostimulant-antagonist profile.

Neuropsychopharmacology Behavioral pharmacology Triazine SAR

Hexobarbital Sleeping Time Potentiation: Differentiation from Non-Piperazine 4-Substituted Analogs

Among 32 s-triazine derivatives screened for general pharmacological actions, compound IX (target) was one of only five compounds that strongly potentiated hexobarbital-induced sleeping time [1]. Critically, the non-piperazine 4-substituted analogs—4-isopropylamino (I) and 4-cyclohexylamino (IV)—did not exhibit this property, despite sharing the identical 2-amino-6-trifluoromethyl-s-triazine core [1]. This indicates that the 4-methylpiperazine substituent is structurally required for this specific pharmacodynamic effect within the series.

CNS depression Barbiturate potentiation Triazine SAR

Analgesic Activity Comparable to Aminopyrine: A Property Not Universal to the Triazine Series

Compound IX (target) inhibited acetic acid-induced writhing in mice, with activity described as comparable to that of aminopyrine, a reference analgesic [1]. This analgesic property was shared by only two other compounds in the 32-compound screen (X and XXXV), indicating it is not a class-wide feature of s-triazine derivatives [1]. Many other structurally related triazines in the same study—including compounds I, IV, VI, XIII, XIV, XXX, and XLIII—did not exhibit this activity, demonstrating that the combination of the 2-amino group and the 4-methylpiperazine substituent confers a distinctive antinociceptive component to the pharmacological profile.

Antinociception Acetic acid writhing Analgesic screening

Absence of Anti-Cholinergic and Anti-Histaminic Effects: Cleaner Side-Effect Profile Versus Chlorpromazine

In the comprehensive 32-compound general pharmacology screen, anti-cholinergic and anti-histaminic actions were specifically noted as not observed across the triazine series, including compound IX [1]. This stands in direct contrast to chlorpromazine—the reference neuroleptic and standard-of-care comparator—which produces significant histamine H1 receptor blockade (responsible for sedation and weight gain) and muscarinic acetylcholine receptor blockade (responsible for anticholinergic side effects). For the closely related piperazine-triazine analog TR-10 (compound X), it was explicitly confirmed that 'hypothermic action, potentiating effects of hypnotics and α-adrenergic blocking action, characteristic to chlorpromazine, were very weak' [2], further supporting that the piperazine-triazine scaffold inherently lacks these off-target activities.

Receptor selectivity Side-effect profiling Neuroleptic comparison

Privileged 4-Methylpiperazine-Triazine Scaffold for Histamine H4 Receptor (H4R) Ligand Design: Quantitative Binding Affinity Data from Optimized Analogs

The 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine scaffold—of which compound IX is the 6-trifluoromethyl representative—has been independently validated as a privileged chemotype for histamine H4 receptor (H4R) ligand discovery. The 6-(p-chlorophenyl) analog TR-7 (sharing the identical 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine core with 6-substitution variation) demonstrated hH4R Ki = 203 nM and functional IC₅₀ = 512 nM in cAMP assays, with confirmed in vivo anti-inflammatory and antinociceptive activity in mouse models [1]. Johnson & Johnson patent compounds within this scaffold class achieved Ki < 20 nM [2]. The most potent alkyl-substituted analog in the series (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) exhibited Ki = 63 nM at hH4R [3]. The trifluoromethyl group at position 6 in the target compound confers distinct electronic and lipophilic properties (Hammett σₚ = 0.54; π = 0.88) that differentiate it from aryl- or alkyl-substituted analogs in the same scaffold series.

Histamine H4 receptor GPCR ligand design Anti-inflammatory drug discovery

Class Toxicity Differentiation: Greater Safety Margin for the Piperazine-Triazine Series Versus Chlorpromazine

Although LD₅₀ data for compound IX itself were not reported in the available literature, the closely related analog TR-10 (compound X, differing only by N-(2-hydroxyethyl) vs. N-methyl on the piperazine) demonstrated significantly lower acute toxicity than chlorpromazine: LD₅₀ = 820 mg/kg p.o. and 465 mg/kg i.p. in mice, compared with chlorpromazine LD₅₀ = 370 mg/kg p.o. and 228 mg/kg i.p. [1]. This represents a >2-fold improvement in the oral safety margin. Furthermore, TR-10 displayed a similar pharmacological activity pattern by both intraperitoneal and oral routes (as assessed by ED₅₀/LD₅₀ ratios), unlike chlorpromazine which showed route-dependent potency differences [1]. Given the close structural homology between TR-10 and compound IX (single atom difference at the piperazine terminus), a comparable toxicity differentiation from chlorpromazine is a reasonable class-level inference.

Acute toxicity Therapeutic index Safety pharmacology

Best-Fit Research and Industrial Application Scenarios for 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine (58892-42-5)


Neuroleptic Mechanism-of-Action Studies Requiring a Cleaner Receptor Signature Than Chlorpromazine

Compound IX is the structurally simplest member of the neuroleptic-active piperazine-triazine subset, exhibiting cataleptogenic, antimethamphetamine, and taming effects [1] while lacking the anti-cholinergic and anti-histaminic activities that confound chlorpromazine-based mechanistic studies [2]. Researchers investigating dopamine D2-like receptor-mediated catalepsy or methamphetamine antagonism can use compound IX as a tool compound that isolates the neuroleptic-like behavioral signature from M1/H1 off-target effects. The absence of these confounds simplifies data interpretation in behavioral pharmacology, receptor occupancy, and in vivo microdialysis experiments.

Structure–Activity Relationship (SAR) Expansion Around the Validated 4-Methylpiperazine-Triazine H4R Scaffold

The 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine core is an established privileged scaffold for histamine H4 receptor ligands, with optimized 6-aryl and 6-alkyl analogs achieving hH4R Ki values from <20 to 253 nM [1][2]. Compound IX provides a synthetically tractable 6-trifluoromethyl entry point into this scaffold family. Its electron-withdrawing and lipophilic CF₃ group at position 6 offers distinct physicochemical tuning (Hammett σₚ = 0.54, π = 0.88) compared to the more extensively explored 6-aryl and 6-alkyl congeners, enabling medicinal chemistry teams to probe a new vector of the H4R pharmacophore. The scaffold has demonstrated in vivo anti-inflammatory and antinociceptive activity, supporting translational relevance [1][3].

Comparative Behavioral Pharmacology Reference Standard for Triazine Series Differentiation

Compound IX serves as a critical reference standard for dissecting the contribution of the 2-amino group versus the 2-dimethylamino group to the neuroleptic-like behavioral profile. The direct within-study comparison showing that compound IX exhibits considerable cataleptogenic and antimethamphetamine activity while compound XXXIX (2-dimethylamino analog) is nearly inactive in these same assays [1] establishes a binary pharmacological differentiation attributable to a single functional group change. This makes compound IX an essential positive control in any SAR campaign exploring the 2-position of 4-methylpiperazine-6-trifluoromethyl-s-triazines, whether for neuroscience, receptor pharmacology, or chemical biology applications.

In Vivo Antinociceptive Screening Leveraging the Triazine-Class Analgesic Signature

Compound IX is one of only three compounds (out of 32 screened) in the s-triazine series that demonstrated analgesic activity comparable to aminopyrine in the acetic acid-induced writhing model [1]. This low-frequency activity profile—present in only ~9% of the screened library—positions compound IX as a validated starting point for antinociceptive screening and mechanistic pain research. The compound's structural simplicity (MW = 262.24 g/mol, C₉H₁₃F₃N₆) also makes it attractive as a fragment-like lead for further optimization in analgesic drug discovery programs, particularly where both neuroleptic-like and antinociceptive properties within a single chemotype are desired.

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